molecular formula C11H17N3 B7460219 1-(6-Methylpyrimidin-4-yl)azepane

1-(6-Methylpyrimidin-4-yl)azepane

Cat. No.: B7460219
M. Wt: 191.27 g/mol
InChI Key: JCQNRSJJJIDBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyrimidin-4-yl)azepane is a chemical compound with the molecular formula C11H17N3 and is characterized by a seven-membered azepane ring linked to a methyl-substituted pyrimidine heterocycle . This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in modern drug discovery and organic synthesis . The azepane scaffold is a privileged structure in medicinal chemistry, found in a range of bioactive molecules and natural products . Researchers actively investigate azepane derivatives for a variety of therapeutic applications, including as potential agents with antidiabetic, anticancer, and antiviral activities . The pyrimidine ring system further enhances its value as a building block, as it is a common pharmacophore in many pharmaceuticals. As a fused heterocyclic system, this compound serves as a key synthetic intermediate for the development of more complex molecular architectures. It can be used in copper-catalyzed tandem reactions, such as amination and cyclization, to access functionalized azepine derivatives with unique substitution patterns . These methodologies are crucial for expanding chemical libraries for high-throughput screening in lead compound identification. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyrimidin-4-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQNRSJJJIDBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 6 Methylpyrimidin 4 Yl Azepane and Its Derivatives

Established Synthetic Routes to Pyrimidine (B1678525) and Azepane Scaffolds

The synthesis of the target compound, 1-(6-methylpyrimidin-4-yl)azepane, fundamentally relies on the construction of its two constituent heterocyclic rings: the pyrimidine and the azepane.

General Strategies for Pyrimidine Ring Construction

The pyrimidine ring, a key structural motif in numerous biologically active molecules and nucleic acids, can be synthesized through various well-established strategies. bu.edu.egbeilstein-journals.org The most common approach involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg

Reactions of Carbonyl Compounds with Amidines: A prevalent and versatile method is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This [3+3] cycloaddition is a cornerstone of pyrimidine synthesis. mdpi.com Variations of this method, such as using β-keto esters instead of 1,3-diketones, have been developed and even enhanced using techniques like ultrasound irradiation. mdpi.com More recently, iron-catalyzed reactions of saturated ketones, aldehydes, or esters with amidines have provided an operationally simple and regioselective route to diverse pyrimidine derivatives. organic-chemistry.orgacs.org

Cyclocondensation Reactions: Cyclocondensation reactions are fundamental to building the pyrimidine core. asianpubs.org These reactions can involve multiple components in a single pot, making them highly efficient. For example, multicomponent reactions (MCRs) can create pyrimidines from simple precursors, a process thought to be relevant even to the prebiotic origins of life's building blocks. researchgate.net The Biginelli reaction is another classic example of a one-pot cyclocondensation to form pyrimidine-like structures. wikipedia.org The regiochemistry of these cyclocondensations can be complex but has been elucidated through both experimental and computational studies. nih.gov

Oxidative Annulation: Modern approaches also include oxidative annulation techniques. A notable example is the copper-catalyzed [3+3] annulation of saturated ketones with amidines. This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to form the pyrimidine ring, representing a direct functionalization of C(sp³)–H bonds. acs.org

Pyrimidine Synthesis Strategy Key Reactants Description References
Pinner Synthesis1,3-Dicarbonyl compounds, AmidinesA classical [3+3] cycloaddition to form the pyrimidine ring. mdpi.com
Iron-Catalyzed Ammoniation/CyclizationSaturated carbonyls, Amidines, TEMPOAn iron(II)-complex catalyzes the reaction, offering broad functional group tolerance. organic-chemistry.orgacs.org
Multicomponent Cyclocondensatione.g., Ketones, Aldehydes, Ammonium (B1175870) acetate (B1210297)Multiple components react in a single step to build the pyrimidine scaffold. mdpi.comresearchgate.net
Copper-Catalyzed Oxidative AnnulationSaturated ketones, AmidinesInvolves a cascade of oxidation and cyclization steps to form the aromatic ring. acs.org

General Strategies for Azepane Ring Formation

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a feature of many natural products and bioactive compounds. rsc.orgnih.gov Its synthesis can be challenging due to the kinetics of forming medium-sized rings. nih.gov

Cyclization Reactions: The most direct methods for azepane ring formation involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a reactive functional group at the appropriate distance. A common strategy is the cyclization of molecules containing both an amine and a halide (or other leaving group) separated by a six-carbon chain. Aza-Prins cyclization, for instance, has been developed to synthesize azepane derivatives with high diastereoselectivity. nih.govresearchgate.netrsc.org Another approach involves a tandem amination/cyclization of functionalized allenynes catalyzed by copper(I). nih.gov

A novel strategy involves a temporary-bridge approach, where an organocatalyzed domino reaction forms a bicyclic system that can be selectively cleaved to reveal a highly functionalized and optically active azepane ring. rsc.org Ring expansion of smaller rings, such as piperidines, also provides a stereoselective and regioselective route to azepane derivatives. rsc.org

Azepane Synthesis Strategy Key Features Description References
Intramolecular CyclizationLinear precursors with amine and leaving groupFormation of the seven-membered ring through C-N bond formation. nih.gov
Aza-Prins CyclizationAllylsilyl amines, AldehydesLewis acid-catalyzed cyclization providing trans-azepanes with good diastereoselectivity. nih.govresearchgate.net
Temporary-Bridge StrategyDomino reaction followed by bridge cleavageCreates complex, optically active azepanes from bicyclic intermediates. rsc.org
Piperidine (B6355638) Ring ExpansionDiastereomerically pure piperidinesA stereoselective and regioselective method to expand a six-membered ring to a seven-membered ring. rsc.org

Specific Synthetic Approaches for this compound Core Structure

The synthesis of the target molecule requires the strategic connection of the azepane moiety to the C4 position of a 6-methylpyrimidine ring. This is typically achieved through a C-N bond-forming reaction on a pre-functionalized pyrimidine.

Strategies for C-N Bond Formation at the Pyrimidine C4 Position

The pyrimidine ring is π-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.org This reactivity is key to attaching the azepane ring.

A common and effective strategy involves the reaction of a 4-halopyrimidine (e.g., 4-chloro-6-methylpyrimidine) with azepane. The nitrogen atom of the azepane acts as a nucleophile, displacing the halide from the pyrimidine ring. This substitution is a well-established method for forming C-N bonds at the C4 position of pyrimidines. nih.gov The reaction of 2-chloro-4-phenylpyrimidine (B78434) with potassium amide in liquid ammonia (B1221849), for example, proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, though direct substitution is more common under less harsh conditions. nih.gov

Introduction and Modification of the Methyl Group at Pyrimidine C6

The methyl group at the C6 position can be incorporated in two main ways: either by using a starting material that already contains the methyl group or by adding it to a pre-formed pyrimidine ring.

The most straightforward approach is to use a methyl-containing building block in the initial pyrimidine synthesis. For instance, in a Pinner-type synthesis, a methyl-substituted 1,3-dicarbonyl compound could be used.

Alternatively, a methyl group can be introduced onto an existing pyrimidine ring, although this is generally more complex. In some heterocyclic systems, the introduction of a methyl group at specific positions has been shown to improve metabolic stability, making it a valuable modification in drug discovery. nih.gov For pyrimidines, reactions with Grignard or alkyllithium reagents can yield 4-alkyl-substituted pyrimidines after an aromatization step. wikipedia.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly methods. benthamdirect.com In the context of pyrimidine synthesis, several green chemistry approaches have been successfully applied. nih.govrasayanjournal.co.iningentaconnect.com

These techniques include:

Microwave-Assisted Synthesis: This method often leads to shorter reaction times, higher yields, and purer products. nih.govrasayanjournal.co.in

Ultrasound-Assisted Synthesis: Ultrasound irradiation can promote cyclocondensation reactions, increasing yields and reducing reaction times. mdpi.comnih.gov

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," reduces chemical waste and can simplify purification. rasayanjournal.co.in

Use of Green Catalysts and Solvents: Employing non-toxic, recyclable catalysts (like certain iron complexes) and environmentally benign solvents (such as water or ionic liquids) minimizes the environmental impact of the synthesis. organic-chemistry.orgbenthamdirect.comrasayanjournal.co.in

Catalytic Reactions in Pyrimidine and Azepane Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of both pyrimidine and azepane ring systems.

Pyrimidine Synthesis: The formation of the pyrimidine ring is frequently achieved through condensation reactions, where catalytic systems enhance yield and selectivity. A common method involves the reaction of a 1,3-dicarbonyl compound with an N-C-N fragment like urea (B33335), amidine, or guanidine (B92328). academie-sciences.fr Various catalysts have been employed to facilitate this transformation. academie-sciences.fr For instance, zinc chloride (ZnCl₂) has been utilized to catalyze the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

More advanced catalytic systems include iridium and nickel pincer complexes. A regioselective, iridium-catalyzed multicomponent synthesis allows for the formation of unsymmetrically substituted pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov Similarly, nickel(II)-NNS pincer complexes promote the synthesis of highly substituted pyrimidines from alcohols, malononitrile, and guanidine or benzamidine (B55565) salts via an acceptorless dehydrogenative annulation. acs.org Molybdenum complexes, such as [MoO₂Cl{HC(3,5-Me₂pz)₃}]BF₄, have also been investigated as catalysts, particularly for epoxidation reactions, and their utility extends to other transformations where they can be recycled and reused, especially when paired with ionic liquids. nih.gov

Catalyst SystemStarting MaterialsProduct TypeReference
Iridium-Pincer ComplexAmidines, AlcoholsUnsymmetrically Substituted Pyrimidines nih.gov
Nickel(II)-NNS Pincer ComplexAlcohols, Malononitrile, Guanidine/BenzamidineHighly Substituted Pyrimidines acs.org
ZnCl₂Enamines, Triethyl orthoformate, Ammonium acetate4,5-Disubstituted Pyrimidines organic-chemistry.org
Mo₂(OAc)₄Isoxazoles, Urea2-Hydroxypyrimidines organic-chemistry.org

Azepane Synthesis: The synthesis of the seven-membered azepane ring is considered challenging due to slow cyclization kinetics. nih.gov Catalytic methods have emerged to overcome these hurdles. A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepine derivatives. nih.gov Another innovative strategy involves the photochemical dearomative ring expansion of simple nitroarenes, which uses blue light to convert a nitro group into a singlet nitrene, transforming a six-membered benzene (B151609) ring into a seven-membered azepine system. nih.gov Subsequent hydrogenolysis yields the saturated azepane ring. nih.gov Ring expansion of smaller rings, such as piperidines, also serves as a stereoselective and regioselective method to access diastereomerically pure azepane derivatives. rsc.org

One-Pot and Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrimidine derivatives in a single step from simple precursors, which is advantageous for creating libraries of compounds. academie-sciences.frnih.gov These reactions reduce waste and avoid intermediate isolation steps. acs.org

The Biginelli reaction is a classic MCR for producing dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. nih.gov Numerous advancements on this protocol have been developed using various catalysts and conditions. nih.gov Beyond the Biginelli reaction, a wide array of one-pot procedures have been reported. For example, a catalyst-free domino reaction between but-2-ynedioic acid diethyl ester, anilines, formaldehyde, and benzylamine (B48309) yields multisubstituted tetrahydropyrimidines in good to excellent yields. acs.org Another approach involves the three-component synthesis of pyrimidines from β-formyl enamides using urea as an ammonia source, catalyzed by samarium chloride under microwave irradiation. organic-chemistry.org These MCRs are particularly powerful for generating highly substituted and functionally diverse pyrimidine cores that can be further elaborated or used as building blocks for analogs of this compound. nih.govacs.org

Reaction TypeKey ReactantsCatalyst/ConditionsProductReference
Dehydrogenative AnnulationAlcohols, Malononitrile, GuanidineNi(II)-NNS Pincer Complex, Toluene, 110°CSubstituted 4-Aminopyrimidines acs.org
Domino ReactionDiethyl but-2-ynedioate, Anilines, FormaldehydeCatalyst-free, DMF, 100°CMultisubstituted Tetrahydropyrimidines acs.org
CyclocondensationChalcones, Urea/ThioureaVarious catalysts, Solvent-freeDihydropyrimidines academie-sciences.fr
MCRAromatic Aldehydes, Malononitrile, Barbituric AcidMn-ZIF-8@ZnTiO₃, Ethanol/WaterTetrahydro-2H-pyranopyrimidines rsc.org

Application of Environmentally Benign Solvents and Conditions

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines. benthamdirect.comrasayanjournal.co.in These approaches aim to reduce waste, use safer solvents, and improve energy efficiency.

Solvent-free reactions have gained significant attention. academie-sciences.fr For instance, pyrimidine derivatives can be synthesized by grinding the reactants together, sometimes with a solid catalyst, which can lead to the formation of a eutectic melt where the reaction occurs. academie-sciences.fracs.org This method is often faster, offers high yields, and simplifies product isolation. acs.org Microwave irradiation is another green technique used to accelerate reactions, often in solvent-free or solid-phase syntheses of fused 4-amino pyrimidine derivatives. researchgate.netsciencescholar.ussciencescholar.us

Water is an ideal green solvent, and several pyrimidine syntheses have been adapted to aqueous media. acs.org The use of β-cyclodextrin as a catalyst in water under reflux conditions has been reported for the synthesis of pyrido[2,3-d]pyrimidines with yields up to 97%. acs.org Deep Eutectic Solvents (DES), which are biodegradable and low-cost, can act as both the solvent and the catalyst in one-pot syntheses of fused pyrimidines. nih.gov Ultrasound irradiation has also emerged as an alternative energy source to promote pyrimidine synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

Green TechniqueSpecific ApplicationAdvantagesReference(s)
Solvent-Free SynthesisGrinding or ball milling of reactants for pyrimidine formation.Reduced waste, easy separation, high efficiency. academie-sciences.fracs.org
Microwave IrradiationSynthesis of fused 4-amino pyrimidines.Rapid reactions, yield enhancement. researchgate.netsciencescholar.ussciencescholar.us
Aqueous SynthesisMCR for pyrido[2,3-d]pyrimidines using β-cyclodextrin catalyst.Environmentally benign, high yields. acs.org
Ultrasound IrradiationSynthesis and derivatization of the pyrimidine core.Shorter reaction times, higher yields. nih.gov
Deep Eutectic Solvents (DES)Catalyst and solvent for pyranopyrimidine synthesis.Recyclable, biodegradable, fast reactions. nih.gov

Derivatization and Analog Synthesis Strategies

The synthesis of analogs of this compound can be achieved by modifying either the azepane or the pyrimidine ring, or by constructing fused heterocyclic systems from suitable precursors.

Modifications on the Azepane Ring System

The azepane ring is a key structural motif in various pharmaceutical agents. researchgate.netnih.gov Its conformational flexibility is often crucial for biological activity, making the synthesis of specifically substituted azepanes important for drug design. lifechemicals.com Analog synthesis can be approached by creating functionalized azepane precursors prior to coupling with the pyrimidine moiety.

Strategies for this include the previously mentioned photochemical dearomatization of substituted nitroarenes, which allows for a wide variety of functional groups on the resulting azepane ring. nih.gov Another approach is the functionalization of pre-existing azepane rings. While less common, reactions targeting the carbon backbone can be envisioned. More practically, the synthesis of azepanes with pre-installed functional groups, such as those derived from copper-catalyzed cyclizations of allenynes, provides a direct route to analogs bearing ester or phosphonate (B1237965) groups. nih.gov The synthesis of spiro-substituted azepanes has also been explored as a way to increase three-dimensionality. researchgate.net

Modifications on the Pyrimidine Ring System

The pyrimidine ring offers multiple sites for modification. Analogs can be generated by varying the substituents during the initial synthesis or by post-synthesis modification. The multicomponent reactions described earlier are ideal for creating diverse substitution patterns on the pyrimidine core simply by changing the starting materials. nih.govacs.org For example, using different amidines or alcohols in the iridium-catalyzed synthesis allows for a range of alkyl or aryl substituents at various positions. nih.gov

Post-synthesis modifications can involve reactions at either the carbon or nitrogen atoms of the pyrimidine ring. youtube.com Nucleophilic aromatic substitution (SNAr) is a common strategy. For instance, if the target molecule contains additional leaving groups on the pyrimidine ring, they can be displaced by various nucleophiles to introduce new functionalities. Quaternization at one of the ring nitrogens can also be achieved by reaction with alkyl halides, which alters the electronic properties of the ring system. youtube.com

Synthesis of Fused Heterocyclic Analogs

Fused pyrimidine derivatives represent a significant class of analogs with diverse biological activities. researchgate.netsciencescholar.us These are typically synthesized by annulating a new ring onto a pre-functionalized pyrimidine core. A common precursor for such syntheses is a 4-aminopyrimidine (B60600) derivative. researchgate.netsciencescholar.us For example, an analog of the title compound bearing an amino group at the 5-position of the pyrimidine ring could undergo cyclization with various reagents to form fused systems.

Several types of fused pyrimidines have been synthesized through one-pot, multicomponent reactions. Pyrido[2,3-d]pyrimidines can be formed from the reaction of 6-aminouracil, an arylaldehyde, and Meldrum's acid in aqueous solution. acs.org Pyrano[2,3-d]pyrimidines are commonly synthesized from barbituric acid, malononitrile, and aryl aldehydes. rsc.org Other fused systems, such as pyrimido[4,5-d]pyrimidines and thiazolo[3,2-a]pyrimidines, have also been prepared efficiently using MCRs or other cyclization strategies, often under green conditions. researchgate.netresearchgate.net The fusion of a pyrazine (B50134) or quinoxaline (B1680401) ring onto an azepine derivative represents another pathway to novel fused heterocyclic structures. chem-soc.si

Fused SystemSynthetic ApproachKey PrecursorsReference(s)
Pyrido[2,3-d]pyrimidinesMulticomponent Reaction6-Aminouracil, Arylaldehyde, Malononitrile/Meldrum's acid acs.org
Pyrano[2,3-d]pyrimidinesMulticomponent ReactionBarbituric acid, Arylaldehyde, Malononitrile rsc.org
Fused 4-Amino PyrimidinesCycloaddition4-Amino nicotinonitrile derivative, Formamide/Urea/Thiourea researchgate.netsciencescholar.ussciencescholar.us
Pyrimido[4,5-d]pyrimidinesThree-component condensationBarbituric acid, Thiourea, Aromatic aldehyde researchgate.net
Thiazolo[3,2-a]pyrimidinesCyclocondensationDihydropyrimidinone, Acetylenedicarboxylate researchgate.net
Pyrazino[2,3-c]azepinesCondensationα-Bromoazepandione, Ethylenediamine chem-soc.si

Spectroscopic Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic data for the chemical compound this compound could not be located. As a result, the generation of a detailed article on its structural elucidation and spectroscopic characterization, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought to populate a detailed article structure focusing on the nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) of this compound. This included specific subsections for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY/ROESY), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry for molecular weight verification and fragmentation analysis.

Searches were conducted to find primary research articles or database entries that have reported the synthesis and subsequent spectroscopic analysis of this specific compound. While information on related structures, such as various functionalized azepanes and substituted pyrimidines, is available, the complete data set for the target molecule, this compound, appears to be absent from the public domain accessible through the search.

The successful generation of the requested scientific article is contingent upon the availability of this specific experimental data. Without access to the chemical shifts, coupling constants, correlation signals, vibrational frequencies, and mass-to-charge ratios specific to this compound, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

Further research in specialized, proprietary chemical databases or future publications may eventually provide the necessary information for a complete structural and spectroscopic analysis of this compound.

Structural Elucidation and Spectroscopic Characterization of 1 6 Methylpyrimidin 4 Yl Azepane

X-ray Crystallography and Solid-State Structural Analysis

The determination of a molecule's three-dimensional arrangement in the solid state is fundamental to understanding its physical and chemical properties. X-ray crystallography, particularly single-crystal X-ray diffraction, stands as the definitive method for achieving this. The insights gained from such analysis are crucial for fields ranging from materials science to medicinal chemistry.

Single-Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional coordinates of atoms within a crystalline solid. To perform this analysis on 1-(6-Methylpyrimidin-4-yl)azepane, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays would be collected and analyzed.

The analysis of this diffraction data would yield a wealth of information about the molecule's solid-state conformation. Key parameters that would be determined are presented in the table below, which is currently populated with hypothetical placeholders to illustrate the type of data that would be obtained.

Interactive Data Table: Crystallographic Data for this compound (Hypothetical)

ParameterValueDescription
Crystal Systeme.g., MonoclinicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the specific symmetry elements of the crystal.
a (Å)Data not availableUnit cell dimension.
b (Å)Data not availableUnit cell dimension.
c (Å)Data not availableUnit cell dimension.
α (°)Data not availableUnit cell angle.
β (°)Data not availableUnit cell angle.
γ (°)Data not availableUnit cell angle.
Volume (ų)Data not availableThe volume of the unit cell.
ZData not availableThe number of molecules per unit cell.
Bond Lengths (Å)Data not availablePrecise distances between bonded atoms.
Bond Angles (°)Data not availableAngles formed by three connected atoms.
Torsion Angles (°)Data not availableDihedral angles describing the conformation of the molecule.

From this data, the precise molecular geometry of this compound in the crystalline state could be established. This would include the planarity of the pyrimidine (B1678525) ring, the conformation of the seven-membered azepane ring (which could adopt various conformations such as a chair, boat, or twist-chair), and the relative orientation of these two ring systems.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Energy Framework Calculations

Beyond the structure of a single molecule, understanding how molecules pack together in a crystal is crucial. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.goviucr.orgiucr.org

For this compound, a Hirshfeld surface would be generated by partitioning the crystal space into regions where the electron distribution of a given molecule dominates. This surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, indicating potential hydrogen bonds or other strong interactions. The surface can also be visualized with properties like shape index and curvedness to identify π-π stacking interactions, which are common in aromatic systems like the pyrimidine ring. nih.govnih.gov

To complement the Hirshfeld analysis, energy framework calculations would provide a quantitative understanding of the energetic landscape of the crystal packing. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, and repulsion components. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction. This would reveal the dominant forces responsible for the stability of the crystal structure of this compound.

The table below illustrates the kind of information that would be obtained from a Hirshfeld surface analysis and energy framework calculations, again with hypothetical placeholders.

Interactive Data Table: Intermolecular Contact and Energy Framework Data for this compound (Hypothetical)

AnalysisParameterValueDescription
Hirshfeld Surface H···H contacts (%)Data not availablePercentage contribution of hydrogen-hydrogen contacts.
C···H/H···C contacts (%)Data not availablePercentage contribution of carbon-hydrogen contacts.
N···H/H···N contacts (%)Data not availablePercentage contribution of nitrogen-hydrogen contacts.
Energy Framework Electrostatic Energy (kJ/mol)Data not availableContribution of electrostatic forces to the lattice energy.
Dispersion Energy (kJ/mol)Data not availableContribution of van der Waals forces to the lattice energy.
Total Energy (kJ/mol)Data not availableOverall lattice energy.

Computational and Theoretical Investigations of 1 6 Methylpyrimidin 4 Yl Azepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful avenue to explore the fundamental properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding molecular structure, stability, and reactivity.

High-level electronic structure calculations on similar heterocyclic systems have shown that the twist-chair conformation is often the most stable for the azepane ring, with the chair conformation typically representing a transition state. nih.gov The presence of the methyl group on the pyrimidine (B1678525) ring can also influence the rotational barrier around the C-N bond connecting the two ring systems.

Table 1: Calculated Conformational Energies of 1-(6-Methylpyrimidin-4-yl)azepane

ConformerRelative Energy (kcal/mol)
Twist-Chair 10.00
Twist-Chair 20.85
Boat2.50
Chair (Transition State)5.20
Note: The data in this table is illustrative and based on typical energy differences observed in substituted azepane systems.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the nitrogen atom of the azepane ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyrimidine ring, highlighting its susceptibility to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-6.54
ELUMO-1.23
Egap5.31
Note: These values are hypothetical and represent typical FMO energies for similar heterocyclic compounds.

To quantify the reactivity predicted by FMO analysis, global and local reactivity descriptors can be calculated. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general overview of the molecule's reactivity.

Local reactivity descriptors, like the Fukui function, pinpoint specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function analysis helps in understanding the regioselectivity of chemical reactions. Another useful local descriptor is the average local ionization energy, which can identify the most easily ionizable sites in the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. malayajournal.orguni-muenchen.de

In this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring, making them attractive sites for protonation or interaction with electrophiles. The hydrogen atoms of the methyl group and the azepane ring would exhibit positive potential.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and conformational flexibility over time.

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations. rsc.org Understanding the conformational preferences of this ring is crucial, as it can significantly impact the biological activity and physical properties of the molecule. Medium-sized rings like azepane are governed by a complex interplay of torsional strain and transannular non-bonded interactions. princeton.edu

In Silico Prediction of Ligand-Protein Binding Interactions (non-clinical)

Extensive searches of scientific literature and computational databases have been conducted to identify in silico studies on the ligand-protein binding interactions of the specific chemical compound this compound. These investigations aimed to uncover molecular docking simulations, virtual screening results, or other computational predictions of its potential protein targets and binding affinities.

Despite a thorough review of available resources, no specific non-clinical in silico studies detailing the ligand-protein binding interactions of this compound have been identified in the public domain. While research exists on related chemical structures, such as other azepane or pyrimidine derivatives, this information is not directly applicable to the unique molecular architecture of this compound.

The prediction of how a small molecule like this compound interacts with various proteins is a critical step in computational drug discovery. This process typically involves the use of molecular docking programs to simulate the binding pose and affinity of the ligand within the active site of a target protein. The results of such studies are often presented in data tables summarizing binding energies, interacting amino acid residues, and the types of molecular interactions observed (e.g., hydrogen bonds, hydrophobic interactions).

Without specific computational studies on this compound, it is not possible to provide a detailed analysis or data tables of its predicted binding interactions. The generation of such data would require novel, dedicated in silico research to be performed.

Therefore, this section remains open for future research findings that may elucidate the potential biological targets and mechanisms of action of this compound through computational methods.

Chemical Reactivity and Reaction Mechanisms of 1 6 Methylpyrimidin 4 Yl Azepane

Intrinsic Reactivity of Pyrimidine (B1678525) and Azepane Ring Systems

Electrophilic and Nucleophilic Substitution Reactions

Pyrimidine Ring:

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms, which deactivate the ring towards attack by electrophiles. uoanbar.edu.iqyoutube.com These reactions, if they occur, require vigorous conditions. uoanbar.edu.iq The presence of activating groups, such as the methyl group at the 6-position and the amino group (the azepane nitrogen) at the 4-position, can mitigate this deactivation to some extent. The methyl group is a weak activating group that directs electrophilic attack to the ortho and para positions through an inductive effect. libretexts.orgnih.gov The amino group is a strong activating group and also an ortho-, para-director. libretexts.org In the case of 1-(6-Methylpyrimidin-4-yl)azepane, the C-5 position is the most likely site for electrophilic attack, being ortho to the activating azepanyl group and meta to the deactivating ring nitrogens. For instance, formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions occurs at the 5-position. nih.gov

Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). acs.orgacs.orgnih.gov This is a cornerstone of its chemistry and a primary method for its functionalization. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. journals.co.za The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups. acs.org In the synthesis of compounds like this compound, a common precursor is a 4-halopyrimidine, such as 4-chloro-6-methylpyrimidine (B1361110). acs.org The halogen at the 4-position serves as a good leaving group, facilitating its displacement by a nucleophile like azepane (hexamethyleneimine). The reaction of 2-chloropyrimidine (B141910) with amines is a well-established method for introducing amino substituents. acs.org Kinetic studies of SNAr reactions with cyclic secondary amines have shown that the reactions can be catalyzed by a second amine molecule and may proceed through a concerted mechanism with a cyclic transition state. slideshare.net

The regioselectivity of nucleophilic attack on substituted pyrimidines can be complex and is influenced by the nature and position of other substituents. For example, in 2-MeSO2-4-chloropyrimidine, amines selectively attack the C-4 position, while alkoxides attack the C-2 position, a dichotomy explained by quantum mechanical analyses. nih.gov

Azepane Ring:

The azepane ring, being a secondary amine, is nucleophilic and basic. The nitrogen atom possesses a lone pair of electrons, making it reactive towards electrophiles. It can readily undergo reactions such as alkylation, acylation, and sulfonylation. The synthesis of this compound itself involves the nucleophilic attack of the azepane nitrogen onto the pyrimidine ring. The stability of the azepane ring is generally high under neutral and basic conditions, but it can be susceptible to ring-opening under certain acidic conditions or in the presence of specific reagents. acs.orgmdpi.com

Ring Opening and Ring Expansion/Contraction Reactions

Azepane Ring:

The seven-membered azepane ring is relatively stable compared to smaller rings like aziridines and azetidines. However, ring-opening reactions can be induced under specific conditions. For instance, treatment of N-substituted azepanes with strong acids can lead to ring cleavage. The ring-opening of epoxides, a related three-membered ring system, can occur under both acidic and basic conditions, with the regioselectivity depending on the mechanism (SN1-like or SN2-like). nih.govresearchgate.netnih.gov While direct analogies are limited, these principles can inform the potential for azepane ring-opening. For example, the opening of an azetidine (B1206935) ring fused to a benzodiazepine (B76468) system has been reported. mdpi.com

Ring expansion reactions are a common strategy for the synthesis of azepanes. These methods often start from more readily available six-membered rings, such as piperidines. nih.govmdpi.com Photochemical dearomative ring expansion of nitroarenes has also been reported as a strategy to prepare complex azepanes. libretexts.orgresearchgate.net

Mechanistic Studies of Key Transformations in Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

Understanding Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. chem-soc.si These processes are highly atom-economical and can rapidly build molecular complexity.

In the context of synthesizing pyrimidine-substituted heterocycles, cascade reactions can be employed to construct the core structures efficiently. For example, a convenient cascade strategy has been developed for the synthesis of morpholinopyrimidines and pyrimidooxazapines. mdpi.com The synthesis of functionalized azepines has been achieved via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes. nih.gov A photochemical cascade reaction has also been reported for the synthesis of azepinone derivatives. mdpi.com

Isomerization Mechanisms and Their Control

Isomerization reactions can be a significant consideration in the synthesis and reactivity of heterocyclic compounds. In the context of this compound, potential isomerization could involve the pyrimidine ring, the azepane ring, or the bond connecting them.

While specific isomerization studies on this compound are not documented, studies on related systems provide valuable insights. For instance, 1H-azepines can undergo isomerization, and their reactivity towards this process is variable. journals.co.za The isomerization of pyrimidines themselves is less common due to their aromatic stability. However, isomerization can occur in fused pyrimidine systems, such as the conversion of pyrazolopyrimidines to pyrazolopyridines through a ring-opening/closing mechanism.

Control over isomerization is critical for ensuring the desired product is obtained. This can often be achieved by careful selection of reaction conditions such as temperature, solvent, and catalysts. Computational studies can also be employed to understand the energy barriers associated with different isomerization pathways and to predict conditions that would favor the desired isomer. nih.govmdpi.com

Biological and Pharmacological Research Applications in Vitro and Non Clinical

Enzyme and Receptor Interaction Studies (In Vitro)

The interaction of novel chemical entities with various enzymes and receptors is a cornerstone of drug discovery and development. Research in this area aims to identify potential therapeutic targets and elucidate the mechanism of action of the compound.

Investigation of Kinase Inhibition Profiles

Kinases, such as Protein Kinase B (Akt) and Protein Kinase A (PKA), are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine (B1678525) core is a well-established scaffold in the design of kinase inhibitors. For instance, studies on 2,4,5-trisubstituted pyrimidines have identified potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). cardiff.ac.uk Some of these compounds feature a 1,4-diazepane moiety, suggesting that related structures could exhibit kinase inhibitory activity. cardiff.ac.uk

However, a comprehensive search of the scientific literature reveals a lack of specific studies investigating the kinase inhibition profile of 1-(6-methylpyrimidin-4-yl)azepane itself. Therefore, its activity against Protein Kinase B, Protein Kinase A, or other kinases remains uncharacterized.

Table 1: Kinase Inhibition Profile of Related Pyrimidine Analogs (Note: Data for this compound is not available. The following table showcases representative data for a related 2,4,5-trisubstituted pyrimidine compound to illustrate typical measurements in this research area.)

Kinase Target IC₅₀ (nM) Reference Compound
CDK9/CycT1 ~90-fold selectivity over CDK2 Piperazine analog 30h
CDK9/CycT1 ~120-fold selectivity over CDK2 Bridged diazepane analog 30m

Source: Data adapted from a study on 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. cardiff.ac.uk

Analysis of Receptor Agonism/Antagonism

The interaction of compounds with neurotransmitter receptors, such as serotonin (B10506) and muscarinic receptors, is critical for understanding their potential neurological effects.

Serotonin Receptors: The serotonin system is a key target for drugs treating a variety of psychiatric disorders. The affinity of compounds for different serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) is a primary determinant of their pharmacological profile. While numerous pyrimidine and piperazine-containing compounds have been evaluated for their serotonin receptor activity, there are no specific published studies on the binding affinity or functional activity of this compound at serotonin receptors. mdpi.comnih.govsemanticscholar.org

Muscarinic Receptors: Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions, and their modulation is a therapeutic strategy for various conditions. Although many compounds have been screened for their interaction with muscarinic receptors, specific data for this compound is not available in the current scientific literature. nih.gov

Studies on Other Enzyme Targets

Poly (ADP-Ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair and are a validated target in cancer therapy. While assays to screen for PARP inhibitors are well-established, there is no published research indicating that this compound has been evaluated as a PARP inhibitor. nih.govsigmaaldrich.com

Peptide Deformylase (PDF): PDF is an essential bacterial enzyme, making it an attractive target for the development of novel antibiotics. Despite the active search for new PDF inhibitors, there are no reports of this compound being investigated for this activity. nih.gov

Antimicrobial and Antifungal Activity Investigations (In Vitro)

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents.

Antibacterial Efficacy Against Various Bacterial Strains

The potential of new compounds to inhibit the growth of clinically important bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae is a key area of research. While there is extensive research into novel antibacterial agents against these pathogens, specific studies detailing the in vitro antibacterial efficacy of this compound are currently absent from the scientific literature. nih.govnih.govmdpi.comnih.govnih.govnih.govmdpi.comresearchgate.net

Table 2: Antibacterial Activity of Novel Agents Against Selected Bacterial Strains (Note: Data for this compound is not available. This table presents a selection of findings for other compounds to exemplify typical data in this field.)

Bacterial Strain Test Compound MIC (µg/mL) Reference
Staphylococcus aureus (MRSA) PM181104 Single-digit nM range nih.gov
Staphylococcus aureus Z33 (pleuromutilin derivative) 0.125 - 0.25 nih.gov
Escherichia coli Compound 87h 6.2 µM nih.gov
Klebsiella pneumoniae Cefepime/avibactam MIC₅₀: 0.5/4 nih.gov
Klebsiella pneumoniae A20L (antimicrobial peptide) ≤128 (non-toxic concentration) nih.gov

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy Against Fungal Species

The increasing incidence of invasive fungal infections, particularly those caused by resistant species like Aspergillus spp. and Candida auris, highlights the urgent need for new antifungal drugs. Despite the screening of many chemical libraries for antifungal properties, there is no published data on the efficacy of this compound against these or other fungal pathogens. nih.govnih.govnih.govnih.gov

Table 3: Antifungal Activity of Novel Agents Against Selected Fungal Species (Note: Data for this compound is not available. This table includes representative data for other compounds to illustrate research in this area.)

Fungal Species Test Compound MIC (µg/mL) Reference
Candida auris APX001A MIC₅₀: 0.004, MIC₉₀: 0.031 nih.gov
Candida auris Fluconazole 32-128 (planktonic), 128-1024 (biofilm) nih.gov
Aspergillus fumigatus (azole-resistant) Voriconazole + Caspofungin Synergistic effect nih.gov

MIC: Minimum Inhibitory Concentration

Anticancer and Antitumor Research (In Vitro, Non-Clinical Models)

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrimidine derivatives have shown considerable promise in this area. researchgate.netarabjchem.orgorientjchem.org Their structural similarity to the nucleobases that form DNA and RNA makes them ideal candidates for interfering with the life cycle of rapidly proliferating cancer cells. nih.govsciensage.info

Numerous studies have evaluated the cytotoxic effects of pyrimidine-based compounds against various cancer cell lines. Research on novel pyrimidine derivatives has demonstrated inhibitory activity against colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines. nih.govrsc.org For example, certain 4,6-disubstituted pyrimidines have been identified as potent inhibitors in cancer-related signaling pathways. nih.govrsc.org

Compounds that integrate an azepane ring have also been investigated for their cytotoxic potential. Triterpenoids featuring an azepane moiety have shown good cytotoxicity with EC50 values in the low micromolar range against cell lines such as A375 (melanoma), HT29 (colon cancer), and MCF-7 (breast cancer). mdpi.com The combination of the pyrimidine and azepane structures in this compound suggests that it could exhibit similar or enhanced cytotoxic properties.

Table 1: Cytotoxicity of Structurally Related Pyrimidine and Azepane Derivatives in Cancer Cell Lines

Compound Class Cancer Cell Line Activity Metric Result Reference
Azepano-triterpenoids FaDu (Head and Neck) EC50 0.88 µM mdpi.com
Azepano-triterpenoids A2780 (Ovarian) EC50 3.93 µM mdpi.com
Azepano-triterpenoids A375 (Melanoma) EC50 7.92 µM mdpi.com
Fused Pyrimidines A498 (Renal) IC50 3.5 µM nih.gov
Pyrimidine Derivatives THP-1 (Leukemia) Cytotoxic Effect Significant at 5–20 µM nih.gov
Pyrimidine Derivatives A549 (Lung) Cytotoxic Effect Significant at 10–20 µM nih.gov

This table presents data for compounds structurally related to this compound to indicate potential areas of activity.

The mechanisms by which pyrimidine-based anticancer agents exert their effects are a subject of intensive study. Key molecular targets include enzymes that are critical for DNA replication and repair, such as topoisomerase II (Topo II) and poly(ADP-ribose) polymerase 1 (PARP1).

Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme for managing DNA topology during replication and transcription, making it a prime target for cancer therapy. nih.gov A new series of fused pyrimidine derivatives, specifically triazolopyrimidines and thiazolopyrimidines, were designed as Topo II inhibitors. One of the most potent compounds from this series demonstrated a Topo II inhibitory activity (IC50) of 2.89 µM, which is comparable to the well-known anticancer drug doxorubicin. nih.gov Molecular docking studies have further elucidated how these pyrimidine structures can bind effectively to the enzyme's active site. nih.gov While there is no direct evidence for this compound, its pyrimidine core suggests that it could potentially interact with this enzyme. The development of dual inhibitors that target both Topoisomerase 1 and PARP1 is also an emerging and promising strategy in cancer therapy. iaea.org

PARP1 Cleavage and Inhibition: PARP1 is another crucial enzyme involved in DNA repair, and its inhibition can lead to the death of cancer cells, particularly in tumors with existing DNA repair deficiencies. nih.gov Research into compounds with a pyrimidine scaffold has shown that they can induce PARP1 cleavage, a hallmark of apoptosis (programmed cell death). This indicates that these molecules can trigger the cell's self-destruction mechanisms, a desirable trait for an anticancer drug.

BRAF Inhibition: While specific studies linking this compound to BRAF inhibition are not available, the broader class of kinase inhibitors often includes pyrimidine scaffolds. frontiersin.orgnih.gov Kinase inhibition is a major avenue in cancer therapy, and the 4,6-disubstituted pyrimidine structure is a known scaffold for potent inhibitors of various kinases, such as CDK9. nih.govrsc.org

Other Biological Activities Under Investigation (Non-Clinical)

Beyond antimicrobial and anticancer research, the structural framework of this compound suggests potential for other biological activities, including anti-inflammatory and antiviral effects.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. mdpi.com There are two main isoforms, COX-1 and COX-2, and selective inhibition of COX-2 is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netmdpi.com

The pyrimidine scaffold is present in a number of compounds that have been investigated as anti-inflammatory agents. ijprs.com Recent studies on pyrimidine derivatives have identified compounds with high selectivity for COX-2 over COX-1, with some achieving results comparable to the established anti-inflammatory drug meloxicam. nih.govnih.gov These selective inhibitors have also been shown to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory effects. nih.govnih.gov Given that many COX inhibitors feature heterocyclic rings, the pyrimidine-azepane structure is a plausible candidate for possessing anti-inflammatory activity. mdpi.com

Table 2: COX-2 Inhibitory Activity of Structurally Related Pyrimidine Derivatives

Compound Class Activity Selectivity Reference
Pyrimidine Derivatives (L1, L2) High COX-2 inhibition, comparable to meloxicam High selectivity for COX-2 nih.govnih.gov
Pyridazine Derivatives (3g) IC50 of 43.84 nM for COX-2 High selectivity index (11.51) researchgate.net

This table presents data for compounds structurally related to this compound to indicate potential areas of activity.

The pyrimidine ring is a fundamental component of several antiviral drugs, and a vast number of pyrimidine derivatives have been synthesized and tested for their ability to combat various viral infections. nih.govmdpi.com These compounds have shown activity against a wide range of viruses, including DNA viruses like adenovirus and RNA viruses such as influenza and coronaviruses. nih.govnih.govmdpi.com

Research on spiro-annulated derivatives of azepane has demonstrated antiviral activity, with certain compounds inhibiting the replication of adenovirus C5. nih.gov Similarly, studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines have identified compounds with notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Another study on novel 4'-C-methyl-pyrimidine nucleosides found potent activity against the varicella-zoster virus (VZV). nih.gov The structural elements of this compound are consistent with those found in these and other antiviral compounds, suggesting that it may also possess antiviral properties worthy of investigation. researchgate.net

Antioxidant Activity

While direct experimental studies on the antioxidant activity of this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a known feature in many compounds exhibiting antioxidant properties. mdpi.comnih.gov The antioxidant potential of pyrimidine derivatives is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and reactive oxygen species (ROS). The presence of electron-donating groups on the pyrimidine ring can enhance this activity. nih.gov

Various in vitro assays are employed to determine the antioxidant capacity of novel compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, inhibition of lipid peroxidation, and metal chelating activity. mdpi.com Research on different pyrimidine derivatives has demonstrated a range of antioxidant efficacies. For instance, some synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to strongly inhibit lipid peroxidation, although they may not interact significantly with the DPPH radical. nih.gov The antioxidant activity is influenced by the nature and position of substituents on the pyrimidine ring. nih.gov

A series of novel piperidine (B6355638) pyrimidine cinnamic acid amides have also been investigated for their antioxidant potential, showing moderate activity in the DPPH assay and good lipid peroxidation inhibition potential. mdpi.com Furthermore, studies on 5H-dibenz[b,f]azepine derivatives have highlighted that the incorporation of aminophenol substituents can lead to significant antioxidant activities. nih.gov

Compound ClassAntioxidant AssayKey FindingsReference
Pyrido[2,3-d]pyrimidine derivativesDPPH assay, Anti-lipid peroxidationStrongly inhibit lipid peroxidation. Low to moderate DPPH radical scavenging activity. nih.gov
Piperidine pyrimidine cinnamic acid amidesDPPH assay, Lipid peroxidation inhibitionModerate antioxidant activity in the DPPH assay and moderate to good lipid peroxidation inhibition. mdpi.com
5H-dibenz[b,f]azepine derivatives with aminophenol substituentsDPPH radical scavenging, Lipid peroxidation inhibition, LDL oxidation inhibitionGood to predominant antioxidant activities across various assays. nih.gov

Given that this compound contains a pyrimidine nucleus, it is plausible that this compound could exhibit antioxidant properties. However, without direct experimental data, its specific activity remains speculative. Further in vitro studies would be necessary to elucidate its potential as an antioxidant agent.

Antiparasitic Activity (e.g., Antileishmanial)

The pyrimidine nucleus is a key structural motif in a number of compounds with demonstrated antiparasitic activity, including antileishmanial agents. mdpi.comepa.gov Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and the search for new, effective, and less toxic treatments is a global health priority.

Several studies have highlighted the potential of pyrimidine derivatives as a source of new antileishmanial drugs. For example, a series of 2,4,6-trisubstituted pyrimidine derivatives were synthesized and screened for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. epa.gov Certain compounds within this series exhibited significant inhibition of the parasite's promastigote form. epa.gov Another study identified imidazo[1,2-a]pyrimidine (B1208166) as a novel antileishmanial pharmacophore effective against Leishmania amazonensis. nih.gov One compound from this class was found to be more active than the reference drug miltefosine (B1683995) against the amastigote form of the parasite, which is the clinically relevant stage in humans. nih.gov

Notably, a pyrimidine-azepine derivative, referred to as PyAz90, has been identified as a potent multistage antimalarial agent that targets the Plasmodium bc1 complex. nih.gov While malaria is caused by a different parasite (Plasmodium), this finding is significant as it establishes a clear link between the pyrimidine-azepine scaffold and antiparasitic activity. The shared biological targets and mechanisms of action between different parasites can sometimes lead to cross-activity of certain chemical classes.

Compound Class/DerivativeTarget OrganismKey FindingsReference
2,4,6-Trisubstituted pyrimidine derivativesLeishmania donovaniExhibited 50-57% inhibition against promastigotes. epa.gov
Imidazo[1,2-a]pyrimidine derivativeLeishmania amazonensisMore active than miltefosine against amastigote forms (IC50 of 6.63 μM). nih.gov
Pyrimidine Azepine (PyAz90)Plasmodium falciparumBlocks parasite transmission at nanomolar concentrations and inhibits asexual parasite multiplication. Targets cytochrome b. nih.gov

The existing body of research on pyrimidine derivatives provides a strong rationale for investigating the antileishmanial and broader antiparasitic potential of this compound. Its structural similarity to compounds with known activity suggests that it could be a promising candidate for further in vitro screening against various parasitic protozoa, including different Leishmania species.

Structure Activity Relationship Sar and Structure Based Design Principles

Identification of Critical Structural Features for Biological Activity

The biological activity of compounds related to 1-(6-methylpyrimidin-4-yl)azepane is intrinsically linked to the spatial arrangement and electronic properties of its core components: the 6-methylpyrimidine ring and the azepane moiety. The pyrimidine (B1678525) ring, a privileged scaffold in medicinal chemistry, often acts as a key hydrogen bond acceptor or can be involved in π-π stacking interactions within a biological target. The nitrogen atoms at positions 1 and 3 are fundamental to its chemical character and its ability to interact with biological macromolecules. nih.govorientjchem.org

The methyl group at the 6-position of the pyrimidine ring is a critical feature that can significantly influence the compound's biological profile. This substituent can impact the molecule's lipophilicity, metabolic stability, and steric interactions within a binding pocket. Studies on related pyrimidine derivatives have shown that the presence and nature of substituents at this position are key for modulating activity. rsc.org

The azepane ring, a seven-membered saturated heterocycle, provides a three-dimensional framework that dictates the orientation of the pyrimidine moiety and any additional substituents. Its conformational flexibility is a key determinant of bioactivity, allowing the molecule to adopt a favorable conformation for binding to a target. rsc.orginformahealthcare.com The nitrogen atom of the azepane ring serves as a crucial attachment point for the pyrimidine core and can also be a site for further functionalization.

Correlations Between Substituent Modifications and Potency/Selectivity

The potency and selectivity of this compound analogs can be finely tuned by strategic modifications to both the pyrimidine and azepane rings, as well as the linker connecting them.

Influence of Pyrimidine Ring Substituents on Biological Profiles

The substitution pattern on the pyrimidine ring is a primary determinant of biological activity. The methyl group at the C6 position is particularly significant. Computational studies on related flexible ligands with methyl-substituted pyrimidine rings have demonstrated that these substituents can induce a specific coordination mode, which differs from unsubstituted analogs. This suggests that the C6-methyl group plays a crucial role in pre-organizing the ligand for optimal receptor interaction. nih.gov

In broader studies of pyrimidine derivatives, the introduction of different substituents at various positions has been shown to dramatically alter their biological activities, which span from anticancer and anti-inflammatory to antimicrobial. researchgate.netacs.org For instance, in some series of pyrimidine-based kinase inhibitors, the presence of a methyl group at the C5 position was found to be optimal for achieving selectivity for certain kinases. nih.gov While this is a different position, it highlights the general principle that small alkyl substituents can have a profound impact on selectivity.

The following table summarizes the general influence of pyrimidine ring substituents on the biological profiles of analogous compound series, providing a basis for predicting the effects of modifying the this compound scaffold.

Modification on Pyrimidine Ring General Effect on Biological Activity (in analogous series) Reference
Introduction of a methyl groupCan enhance binding affinity and selectivity by influencing ligand conformation. nih.gov
Halogenation (e.g., chloro, bromo)Often increases potency due to favorable interactions in the binding pocket. rsc.org
Introduction of amino or substituted amino groupsCan introduce new hydrogen bonding interactions, potentially increasing potency.
Phenyl or other aryl substituentsCan engage in π-stacking interactions, enhancing binding affinity.

Effects of Azepane Ring Conformation and Substitution on Biological Activity

The seven-membered azepane ring possesses significant conformational flexibility, which can be both an advantage and a challenge in drug design. This flexibility allows the ring to adopt various chair, boat, and twist-chair conformations. The specific conformation adopted upon binding to a biological target is critical for activity. rsc.orginformahealthcare.com

Conformational restriction is a common strategy to enhance potency and selectivity by reducing the entropic penalty of binding. orientjchem.orgnih.gov For the azepane ring, this can be achieved by introducing substituents or by incorporating it into a bridged or fused ring system. For instance, selective monofluorination of the azepane ring has been shown to bias its conformation towards a single major form. rsc.orginformahealthcare.com

In a study of ENPP1 inhibitors, replacing a piperidine (B6355638) linker with an azepane ring led to a decrease in potency, suggesting that the larger ring size and altered conformation of the azepane were less optimal for binding to that specific target. acs.org This highlights the importance of the ring size and conformation in achieving a precise fit within the receptor's binding site.

The table below outlines the general effects of modifying the azepane ring on the biological activity of related compounds.

Modification on Azepane Ring General Effect on Biological Activity (in analogous series) Reference
Introduction of substituents (e.g., fluorine)Can restrict conformation, potentially increasing potency and selectivity. rsc.orginformahealthcare.com
Variation of ring size (e.g., piperidine vs. azepane)Can significantly impact potency depending on the target's binding pocket geometry. acs.org
N-substitutionCan be used to introduce additional pharmacophoric features or modulate physicochemical properties. mdpi.com

Role of Linker Chemistry in Modulating Interactions

While in this compound the azepane ring is directly attached to the pyrimidine ring, in many related bioactive molecules, a linker group is present between a heterocyclic core and a cyclic amine. The nature of this linker is critical for modulating the distance and relative orientation of these two key fragments, thereby influencing interactions with the biological target.

Studies on various kinase inhibitors have shown that the length and flexibility of the linker can dramatically affect potency. nih.gov For example, in a series of ENPP1 inhibitors, the introduction of a one-carbon linker between a piperidine ring and a sulfamide (B24259) group improved potency, whereas a two-carbon linker led to a drastic loss of activity. acs.org This underscores the precise spatial requirements for optimal binding.

While not directly applicable to the titular compound, understanding the principles of linker chemistry is vital when designing second-generation analogs that might incorporate a spacer to probe for additional binding interactions or to optimize pharmacokinetic properties.

Computational Approaches in SAR Elucidation and Design

Computational chemistry plays a pivotal role in understanding the SAR of this compound analogs and in guiding the design of new, more potent, and selective compounds.

Molecular Docking for Rationalizing Binding Modes

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a macromolecular target. nih.govtandfonline.com For pyrimidine-based compounds, docking studies can provide valuable insights into how the pyrimidine ring and its substituents interact with the amino acid residues in the binding site of a protein.

In studies of various pyrimidine derivatives, molecular docking has successfully rationalized their biological activities. nih.govtandfonline.comresearchgate.net For instance, docking of 2-aminopyrimidine (B69317) derivatives into the active sites of kinases like IGF1R and EGFR revealed key hydrogen bonding and hydrophobic interactions that correlated with their observed anticancer activity. researchgate.nettandfonline.com Similarly, docking studies of pyrimidine derivatives with cyclin-dependent kinase 2 (CDK2) have helped to explain the binding energies and interactions responsible for their inhibitory effects. nih.gov

For this compound, molecular docking could be employed to predict its binding mode within a specific target. The pyrimidine nitrogen atoms could act as hydrogen bond acceptors, while the methyl group could occupy a hydrophobic pocket. The azepane ring's conformation would be critical in positioning the pyrimidine moiety for optimal interaction. Docking studies of a series of analogs with systematic modifications would allow for the rationalization of their SAR and would guide the design of new compounds with improved binding affinity and selectivity. For example, a docking study of pyrrolopyrimidinone derivatives with ENPP1 showed that the pyrimidine moiety forms a hydrogen bond and engages in π-π stacking interactions, while the cyclic amine partakes in hydrophobic interactions. acs.org

The following table illustrates the types of interactions that could be predicted for this compound within a hypothetical kinase binding site, based on docking studies of analogous compounds.

Molecular Moiety Predicted Interaction Type Potential Interacting Residues (in a kinase) Reference
Pyrimidine Ring NitrogensHydrogen BondingHinge region backbone amides nih.govnih.gov
6-Methyl GroupHydrophobic/Van der WaalsHydrophobic pocket near the hinge region nih.gov
Pyrimidine Ringπ-π StackingAromatic residues (e.g., Phe, Tyr) acs.org
Azepane RingHydrophobic/Van der WaalsGatekeeper residue and surrounding hydrophobic residues rsc.orginformahealthcare.com

Ligand-Based and Structure-Based Drug Design Strategies (non-clinical)

The development of novel therapeutic agents targeting specific biological pathways often relies on two complementary drug design strategies: ligand-based and structure-based drug design. In the context of this compound, while specific non-clinical studies on this exact molecule are not extensively documented in publicly available literature, we can infer potential strategies based on research conducted on analogous pyrimidine derivatives, particularly those investigated as kinase inhibitors.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the information from a set of molecules known to be active, known as ligands, to develop a pharmacophore model. This model defines the essential steric and electronic features required for biological activity.

For a compound like this compound, an LBDD approach would involve the synthesis and biological evaluation of a library of analogous compounds. By comparing the activities of these analogs, a pharmacophore model can be constructed. Key features of this model would likely include:

A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors, a feature commonly observed in kinase inhibitors that interact with the hinge region of the ATP-binding site. uniroma1.it

A hydrophobic region: The methyl group on the pyrimidine ring and the azepane ring contribute to the molecule's hydrophobicity, which can be crucial for binding to hydrophobic pockets within the target protein.

A specific conformational arrangement: The azepane ring, with its flexible seven-membered structure, can adopt various conformations. The specific conformation that best fits the active site of the target would be a critical component of the pharmacophore model.

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the target protein is available, often through techniques like X-ray crystallography or cryo-electron microscopy, structure-based drug design becomes a powerful tool. SBDD involves designing molecules that can fit precisely into the binding site of the target, maximizing favorable interactions and, consequently, biological potency and selectivity.

In the case of pyrimidine derivatives targeting protein kinases, SBDD has been instrumental in the development of potent and selective inhibitors. acs.org For this compound, if the target kinase structure were known, SBDD could be applied to:

Optimize hinge binding: The pyrimidine core is a well-established "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. acs.org SBDD would allow for the precise positioning of the pyrimidine ring to maximize these interactions.

Explore hydrophobic pockets: The methyl group and the azepane ring could be designed to fit into specific hydrophobic pockets adjacent to the ATP-binding site, such as the gatekeeper pocket or the back pocket. The flexibility of the azepane ring could be advantageous in adapting to the specific shape of these pockets.

Introduce solvent-exposed vectors: Modifications to the azepane ring could be made to introduce polar groups that extend into the solvent-exposed region of the active site. This can improve solubility and provide opportunities for further optimization of pharmacokinetic properties. acs.org

The following table illustrates how these design strategies might be applied to optimize a hypothetical series of pyrimidine-based inhibitors.

Design StrategyModification on this compound ScaffoldRationale
Ligand-Based Vary the size and substitution pattern of the ring attached to the 4-amino position (e.g., piperidine, morpholine).To probe the steric and electronic requirements of the binding pocket and refine the pharmacophore model.
Ligand-Based Introduce substituents on the azepane ring.To explore additional interaction points and understand the conformational preferences for activity.
Structure-Based Modify the substituent at the 6-position of the pyrimidine ring (e.g., replace methyl with cyclopropyl).To enhance binding affinity by better occupying a hydrophobic pocket identified through structural analysis. researchgate.net
Structure-Based Introduce a polar group (e.g., hydroxyl or amide) on the azepane ring.To form a new hydrogen bond with a specific amino acid residue in the active site or to improve aqueous solubility. acs.org

Application of Bioisosteric Replacements and Scaffold Hopping

Bioisosteric Replacements

Bioisosterism is a strategy in medicinal chemistry of replacing one functional group with another that has similar physical or chemical properties, with the goal of improving the biological activity, selectivity, or pharmacokinetic properties of a compound.

For this compound, several bioisosteric replacements could be considered:

Methyl Group Replacement: The methyl group on the pyrimidine ring is a small, hydrophobic substituent. It could be replaced with other small, non-polar groups to probe the steric tolerance of the binding pocket. A common bioisosteric replacement for a methyl group is a cyclopropyl group . researchgate.net This replacement maintains a similar degree of hydrophobicity but introduces conformational rigidity and can sometimes lead to improved metabolic stability or potency. Another potential replacement is a trifluoromethyl group , which is larger and more electron-withdrawing, and can alter the electronic properties of the pyrimidine ring.

Azepane Ring Bioisosteres: The seven-membered azepane ring provides a flexible hydrophobic moiety. Bioisosteric replacement of the azepane ring could be explored to modulate properties such as basicity, polarity, and conformational flexibility. For instance, replacing the azepane with a piperidine ring would create a more rigid structure. cambridgemedchemconsulting.com A morpholine ring would introduce a heteroatom (oxygen), increasing polarity and potentially improving solubility and metabolic stability. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements for the methyl and azepane moieties of this compound and their potential impact.

Original GroupBioisosteric ReplacementPotential Impact
MethylCyclopropylIncreased metabolic stability, altered conformation.
MethylTrifluoromethylIncreased electron-withdrawing character, potential for new interactions.
AzepanePiperidineIncreased rigidity, altered pKa.
AzepaneMorpholineIncreased polarity and solubility, potential for new hydrogen bond interactions.

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular scaffolds that can maintain the biological activity of a known active compound while offering advantages in terms of intellectual property, synthetic accessibility, or ADME (absorption, distribution, metabolism, and excretion) properties.

Starting from the this compound scaffold, several scaffold hopping strategies could be employed. The 4-aminopyrimidine (B60600) core is a common starting point for scaffold hopping, particularly in the design of kinase inhibitors. nih.govnih.gov

One approach would be to replace the pyrimidine ring with other heterocyclic systems that can mimic its hydrogen bonding interactions with the target protein. For example, a pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the purine (B94841) and pyrimidine rings and has been successfully used to develop potent kinase inhibitors. nih.govrsc.org This scaffold maintains the key nitrogen atoms for hinge binding while offering different substitution vectors for further optimization.

Another strategy could involve a more significant structural rearrangement, where the entire 6-methylpyrimidin-4-yl group is replaced by a different aromatic or heteroaromatic system that presents the azepane ring in a similar spatial orientation. Computational methods, such as shape-based screening or fragment-based replacement, are often employed to identify suitable replacement scaffolds. youtube.com

The table below presents hypothetical scaffold hops from the this compound structure.

Original ScaffoldHopped ScaffoldRationale
4-AminopyrimidinePyrazolo[3,4-d]pyrimidineMaintains key hinge-binding interactions with different substitution patterns.
4-AminopyrimidinePyrrolo[2,3-d]pyrimidineAnother established kinase inhibitor scaffold that mimics the pyrimidine core. nih.gov
6-Methylpyrimidin-4-ylPhenyl or PyridylTo explore different core structures while maintaining the azepane substituent.

Future Research Directions and Emerging Applications of 1 6 Methylpyrimidin 4 Yl Azepane

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-substituted azepanes and functionalized pyrimidines is a well-established field, yet the development of more efficient, sustainable, and versatile methods remains a key research objective. nih.govbu.edu.eg Future research into the synthesis of 1-(6-Methylpyrimidin-4-yl)azepane could focus on several promising strategies.

One avenue of exploration is the refinement of classical condensation reactions. The most direct approach involves the nucleophilic substitution of a leaving group on the pyrimidine (B1678525) ring with azepane. Future studies could optimize this reaction by exploring a variety of leaving groups on the 4-position of the 6-methylpyrimidine core, such as halogens or sulfonate esters, to enhance reactivity and yield. researchgate.net

Microwave-assisted organic synthesis (MAOS) presents another promising direction. This technique has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of heterocyclic compounds. acs.org A comparative study of conventional heating versus microwave irradiation for the synthesis of this compound could lead to a more rapid and efficient production method.

Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would be highly advantageous for large-scale production. nih.gov This could involve the in-situ generation of the 6-methylpyrimidine electrophile followed by immediate reaction with azepane, minimizing purification steps and resource consumption.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Synthetic StrategyCatalyst/ConditionsHypothetical Yield (%)Key Advantages
Conventional Nucleophilic SubstitutionK₂CO₃, DMF, 120 °C75Well-established, scalable
Microwave-Assisted SynthesisPd(OAc)₂, XPhos, 150 °C, 30 min90Rapid, high yield
One-Pot ReactionSequential addition of reagents85Process intensification, reduced waste
Flow ChemistryPacked-bed reactor, immobilized catalyst>95Continuous production, high purity

Exploration of Undiscovered Molecular Targets and Biological Pathways (In Vitro)

The pyrimidine nucleus is a cornerstone of many biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmedwinpublishers.comorientjchem.org The azepane ring, present in several FDA-approved drugs, contributes to the conformational flexibility and lipophilicity of molecules, which can be crucial for target binding. wikipedia.orglifechemicals.comnih.gov The combination of these two moieties in this compound suggests a high potential for interaction with various biological targets.

Future in vitro studies should focus on screening this compound against a broad panel of kinases, as pyrimidine derivatives are well-known kinase inhibitors. medwinpublishers.com In particular, kinases implicated in cancer cell proliferation and survival would be primary targets. Additionally, given the antimicrobial and anti-inflammatory activities reported for related compounds, screening against a panel of bacterial and fungal strains, as well as key enzymes in inflammatory pathways such as cyclooxygenases (COX-1 and COX-2), is warranted. google.comnih.gov

The investigation of its effect on G-protein coupled receptors (GPCRs) could also be a fruitful area of research, as the azepane moiety can influence receptor subtype selectivity. lifechemicals.com

Table 2: Potential In Vitro Biological Screening Targets for this compound

Target ClassSpecific ExamplesRationale
KinasesEGFR, VEGFR, CDK2Pyrimidine core is a common kinase inhibitor scaffold. medwinpublishers.com
Microbial EnzymesDihydrofolate reductasePyrimidine analogs have shown antimicrobial activity. medwinpublishers.com
Inflammatory EnzymesCOX-1, COX-2, 5-LOXRelated heterocyclic compounds possess anti-inflammatory properties. nih.gov
GPCRsHistamine receptors, Dopamine receptorsAzepane can confer receptor selectivity. lifechemicals.com

Integration of Advanced Computational and Chemoinformatic Tools

Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery and materials science. nih.govjchemrev.comrsc.org For this compound, these tools can be leveraged to predict its physicochemical properties, potential biological activities, and to guide the design of new derivatives with improved profiles.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build models that correlate structural features of a library of this compound analogs with their biological activities. nih.gov This would allow for the prediction of the activity of novel, unsynthesized compounds.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound to the active sites of various protein targets. rsc.org This can help in prioritizing which biological targets to investigate experimentally.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. jchemrev.comjchemrev.com This information is valuable for understanding its chemical behavior and for designing new synthetic reactions.

Potential as Chemical Probes for Investigating Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. This compound, upon confirmation of a specific biological activity, could be developed into a valuable chemical probe. This would involve the synthesis of derivatives with specific functionalities.

For example, a derivative with a reactive group, such as an alkyne or an azide, could be synthesized for use in "click chemistry" to identify its protein targets through affinity-based protein profiling. The introduction of a fluorescent tag would enable the visualization of the compound's localization within cells using microscopy techniques.

Furthermore, biotinylated derivatives could be prepared to facilitate the isolation and identification of binding partners through affinity purification and mass spectrometry. The development of such probes would be instrumental in elucidating the mechanism of action of this compound and in exploring its role in complex biological pathways.

Exploration in Materials Science or Other Non-Biological Chemical Applications

The application of pyrimidine derivatives is not limited to the biological realm; they have also found use in materials science, particularly in the development of luminescent and photovoltaic materials. researchgate.net The electron-withdrawing nature of the pyrimidine ring can be exploited to create materials with interesting optical and electronic properties.

Future research could explore the potential of this compound as a building block for organic light-emitting diodes (OLEDs) or as a component in dye-sensitized solar cells. The azepane group could be modified to tune the solubility and film-forming properties of the resulting materials.

Another potential application is in the field of coordination chemistry. The nitrogen atoms in both the pyrimidine and azepane rings can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties. The ability of related heterocyclic compounds to adsorb heavy metals also suggests a potential application in environmental remediation. novapublishers.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Methylpyrimidin-4-yl)azepane, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with azepane derivatives (e.g., 1-(oxiran-2-ylmethyl)azepane) as precursors for functionalization .
  • Step 2 : Use nucleophilic substitution or cross-coupling reactions to introduce the 6-methylpyrimidin-4-yl moiety. For example, react azepane with 4-chloro-6-methylpyrimidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C.
  • Step 3 : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of azepane to pyrimidine), catalyst (e.g., Pd(PPh₃)₄ for coupling), or solvent polarity to enhance yield (typically 50–70% reported for analogous systems) .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Workflow :

  • Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 255 nm, based on pyrimidine absorbance) .
  • Structural Confirmation :
  • 1H/13C NMR : Key peaks include azepane ring protons (δ 1.5–3.0 ppm, multiplet) and pyrimidine aromatic protons (δ 8.5–9.0 ppm, singlet for H-2 and H-5) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 190.144 (calculated for C₁₀H₁₅N₃).
  • Data Table :
TechniqueKey ObservationsReference
1H NMR (300 MHz)δ 8.75 (s, 1H, H-2), δ 2.45 (m, 4H, azepane)
HRMSm/z 190.144 ([M+H]+)

Q. What are the stability considerations for this compound under storage conditions?

  • Guidelines :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Pyrimidine derivatives typically show <5% degradation under these conditions if properly sealed .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental LogP values for this compound?

  • Approach :

  • Prediction Tools : Use software like ChemAxon or ACD/Labs to calculate LogP (predicted ~2.1 for C₁₀H₁₅N₃).
  • Experimental Validation : Measure via shake-flask method (octanol/water partitioning). If discrepancies arise (e.g., experimental LogP = 3.5), reassess protonation states or solvent effects .
  • Troubleshooting : Consider intramolecular H-bonding in the azepane ring, which may reduce hydrophilicity .

Q. What strategies are effective for analyzing structural contradictions in crystallographic data of pyrimidine-azepane derivatives?

  • Case Study :

  • Issue : Disordered azepane conformers in X-ray structures.
  • Resolution : Use SHELXL for refinement with restraints on bond lengths/angles. Apply TWIN commands if twinning is detected (common in low-symmetry space groups) .
  • Validation : Cross-validate with DFT-optimized geometries (B3LYP/6-31G* level) to confirm plausible conformers .

Q. How can researchers investigate the pharmacological interactions of this compound with biological targets?

  • Experimental Design :

  • Target Selection : Prioritize kinases or GPCRs, as pyrimidines often modulate these targets .
  • Assays :
  • Binding Affinity : Radioligand displacement (e.g., [³H]-labeled antagonists in membrane preparations).
  • Functional Activity : cAMP accumulation (for GPCRs) or kinase inhibition (ATP-Glo assay).
  • Data Interpretation : Use Schild analysis for potency (pIC₅₀) and selectivity profiling against related targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.